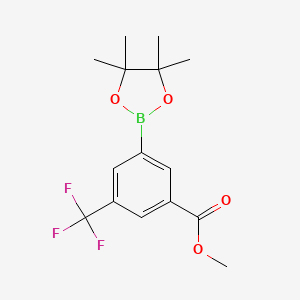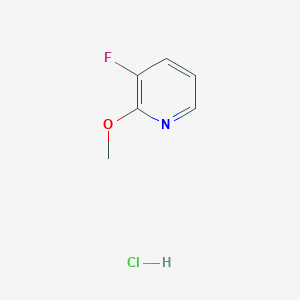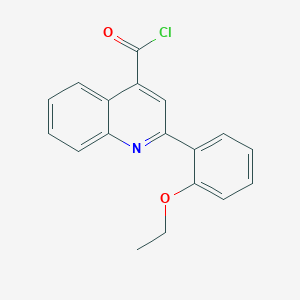
1-(tosylmethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
1-(Tosylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a tosylmethyl group
Mécanisme D'action
Target of Action
1-(Tosylmethyl)-1H-1,2,4-triazole is a synthetic compound that has been used in various chemical reactions
Mode of Action
It’s known that the compound contains a triazole ring, which is a versatile scaffold in medicinal chemistry and is involved in various types of interactions with biological targets . .
Biochemical Pathways
Triazole derivatives have been used in the synthesis of various biologically active compounds, suggesting that they might interact with multiple biochemical pathways
Result of Action
Some studies suggest that triazole derivatives can exhibit various biological activities, including anticancer effects . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole typically involves the use of tosylmethyl isocyanide (TosMIC) as a key reagent. TosMIC undergoes a base-promoted 1,3-dipolar cycloaddition reaction with electron-deficient compounds to form the triazole ring . The reaction conditions often include the use of strong bases such as potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tosylmethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form other heterocyclic compounds.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)
Solvents: Dimethyl sulfoxide (DMSO), ethanol (EtOH)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4)
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-(Tosylmethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Tosylmethyl isocyanide (TosMIC): A precursor in the synthesis of 1-(tosylmethyl)-1H-1,2,4-triazole.
1,2,4-Triazole: The parent compound without the tosylmethyl substitution.
Other Tosyl-Substituted Heterocycles: Compounds like tosylmethyl imidazole and tosylmethyl oxazole.
Uniqueness: this compound is unique due to its combination of the triazole ring and the tosylmethyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Propriétés
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-9-2-4-10(5-3-9)16(14,15)8-13-7-11-6-12-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDRJTORNKZFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)
